molecular formula C8H3BrClF3N2 B3031968 Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- CAS No. 89426-99-3

Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-

Cat. No. B3031968
CAS RN: 89426-99-3
M. Wt: 299.47 g/mol
InChI Key: LUKWKKYXNIHSRJ-UHFFFAOYSA-N
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Description

“Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H3BrClF3N2 . It is a derivative of benzimidazole, a heterocyclic compound that is a constituent of many bioactive compounds of wide interest due to their diverse biological and clinical applications .


Synthesis Analysis

Benzimidazole is typically synthesized by a condensation reaction between benzene and imidazole . The synthesis of benzimidazole derivatives involves the construction of a benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The synthesis of “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” specifically would require further investigation .


Molecular Structure Analysis

The molecular structure of “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” consists of a benzimidazole nucleus, which is a five-membered imide ring fused with a benzene ring . The molecule also contains bromo, chloro, and trifluoromethyl substituents .


Chemical Reactions Analysis

Benzimidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural isosterism with naturally occurring nucleotides . The specific chemical reactions involving “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” would require further investigation.

Safety And Hazards

“Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

The future directions for research on “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and clinical applications could be explored, given the wide range of activities exhibited by benzimidazole derivatives .

properties

IUPAC Name

4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKWKKYXNIHSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237661
Record name Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-

CAS RN

89426-99-3
Record name Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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